1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4S)-
Description
The compound 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4S)- is a pyrrolidine derivative featuring a stereochemically defined hydroxy group at position 4 and a 9-fluorenylmethyloxycarbonyl (Fmoc) ester at position 1. The Fmoc group is widely employed in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via piperidine . The (2R,4S) stereochemistry is critical for its biological interactions, particularly in applications such as anticancer agent synthesis and peptide backbone modifications .
Structurally, the compound combines a rigid pyrrolidine ring with a hydrophilic hydroxy group and a hydrophobic Fmoc moiety, enabling solubility in organic solvents like dichloromethane while retaining compatibility with aqueous reaction conditions. This balance makes it valuable in solid-phase peptide synthesis (SPPS) and medicinal chemistry.
Properties
Molecular Formula |
C20H18NO5- |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/p-1/t12-,18+/m0/s1 |
InChI Key |
GOUUPUICWUFXPM-KPZWWZAWSA-M |
Isomeric SMILES |
C1[C@@H](CN([C@H]1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
C1C(CN(C1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4S)- typically involves the esterification of 1,2-pyrrolidinedicarboxylic acid with 9H-fluoren-9-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the ester group yields an alcohol .
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4S)- is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4S)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with other molecules, while the ester group can undergo hydrolysis to release the active pyrrolidine derivative. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Substituent Effects
- Hydroxy Group (4-OH) : The target compound’s 4-hydroxy group enhances hydrogen-bonding capacity, making it suitable for interactions with biological targets like enzymes or receptors in anticancer agents . In contrast, the 4-azido analog () enables bioorthogonal click reactions, while 4,4-difluoro substitution () introduces steric and electronic effects to restrict ring puckering .
- Protecting Groups : The Fmoc group in the target compound offers UV-monitorable deprotection, whereas tert-butyl (tBu) or allyloxycarbonyl (Alloc) groups in analogs () provide orthogonal protection strategies for multi-step syntheses .
Stereochemical Impact
- The (2R,4S) configuration in the target compound contrasts with (2S,4S) in Fmoc-cis-Hyp(tBu)-OH (), altering peptide backbone conformation and biological activity. For example, (2R,4S) stereochemistry may favor specific β-turn structures in peptides, while (2S,4S) mimics natural hydroxyproline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
